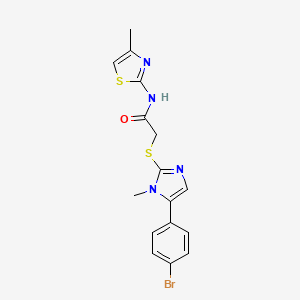
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H15BrN4OS2 and its molecular weight is 423.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that exhibits potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including an imidazole ring, thioether linkage, and bromophenyl group, suggest diverse interactions with biological targets. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications in drug development.
Structural Overview
The compound's IUPAC name is 2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(4-methylthiazol-2-yl)acetamide . Its chemical structure can be summarized as follows:
| Component | Description |
|---|---|
| Imidazole Ring | Central to its biological activity |
| Thioether Linkage | Enhances interaction with biological targets |
| Bromophenyl Group | Provides unique electronic properties |
| Thiazole Moiety | Imparts additional biological functions |
While the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with various molecular targets such as enzymes and receptors. The imidazole ring may facilitate coordination with metal ions in enzyme active sites or participate in hydrogen bonding with amino acid residues in proteins. The thioether linkage potentially enhances lipophilicity, allowing better membrane permeability.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds containing thiazole and imidazole rings exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . The structure–activity relationship (SAR) indicates that modifications in the bromophenyl group can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer potential of similar imidazole derivatives has been explored extensively. For example, compounds with structural similarities to this compound have been tested against various cancer cell lines, including MCF7 (breast cancer) and A431 (epidermoid carcinoma). Results indicated that certain modifications led to IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of thiazole-based compounds for their antimicrobial properties using the turbidimetric method. The results showed promising activity against multiple bacterial strains, suggesting that structural features similar to those in our compound could confer similar benefits .
- Anticancer Screening : Another investigation focused on thiazole derivatives demonstrated significant cytotoxicity against human breast adenocarcinoma cell lines. The study employed the Sulforhodamine B assay to determine cell viability post-treatment, revealing that specific substitutions on the thiazole ring enhanced anticancer activity .
Comparative Analysis
To better understand the uniqueness and potential advantages of this compound, a comparison with similar compounds was conducted:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |
|---|---|---|---|
| 4-(4-bromophenyl)-5-phenyl-4H-triazole | Moderate | Low | Simple triazole structure |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | High | Moderate | Chlorine substitution enhances reactivity |
| 2-((5-(4-bromophenyl)-1-methylimidazol-2-yl)thio)-N-isopropylacetamide | High | High | Enhanced lipophilicity |
特性
IUPAC Name |
2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4OS2/c1-10-8-23-15(19-10)20-14(22)9-24-16-18-7-13(21(16)2)11-3-5-12(17)6-4-11/h3-8H,9H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMJRYHVVKRNKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














